4-Carbamoyl-1-(3-{4-[(E)-(Hydroxyimino)methyl]pyridinium-1-Yl}propyl)pyridinium
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Overview
Description
4-Carbamoyl-1-(3-{4-[(E)-(Hydroxyimino)methyl]pyridinium-1-Yl}propyl)pyridinium is a complex organic compound with a unique structure that includes a pyridinium ring and a hydroxyimino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carbamoyl-1-(3-{4-[(E)-(Hydroxyimino)methyl]pyridinium-1-Yl}propyl)pyridinium typically involves multiple steps, starting with the preparation of the pyridinium ring. The hydroxyimino group is then introduced through a series of reactions, including oxidation and substitution reactions. The final product is obtained through purification processes such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
4-Carbamoyl-1-(3-{4-[(E)-(Hydroxyimino)methyl]pyridinium-1-Yl}propyl)pyridinium undergoes various types of chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form different products.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The pyridinium ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyimino group can yield nitroso derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-Carbamoyl-1-(3-{4-[(E)-(Hydroxyimino)methyl]pyridinium-1-Yl}propyl)pyridinium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-Carbamoyl-1-(3-{4-[(E)-(Hydroxyimino)methyl]pyridinium-1-Yl}propyl)pyridinium involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, affecting their function. The pyridinium ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of microbial growth and induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-Carbamoyl-1-(4-{4-[(E)-(Hydroxyimino)methyl]pyridinium-1-Yl}butyl)pyridinium
- 3-Carbamoyl-1-(4-carboxybenzyl)pyridinium
Uniqueness
4-Carbamoyl-1-(3-{4-[(E)-(Hydroxyimino)methyl]pyridinium-1-Yl}propyl)pyridinium is unique due to its specific structure, which includes a propyl linker between the pyridinium rings. This structural feature may confer distinct chemical and biological properties compared to similar compounds with different linkers or substituents .
Properties
CAS No. |
80466-19-9 |
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Molecular Formula |
C15H18N4O2+2 |
Molecular Weight |
286.33 g/mol |
IUPAC Name |
1-[3-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propyl]pyridin-1-ium-4-carboxamide |
InChI |
InChI=1S/C15H16N4O2/c16-15(20)14-4-10-19(11-5-14)7-1-6-18-8-2-13(3-9-18)12-17-21/h2-5,8-12H,1,6-7H2,(H-,16,20)/p+2 |
InChI Key |
KCCVYOKFPFWMQG-UHFFFAOYSA-P |
Isomeric SMILES |
C1=C[N+](=CC=C1/C=N/O)CCC[N+]2=CC=C(C=C2)C(=O)N |
Canonical SMILES |
C1=C[N+](=CC=C1C=NO)CCC[N+]2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
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